Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate: . This compound features a tert-butyl group, a formyl group, and a piperidine ring, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl acrylate and formic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: : On an industrial scale, the compound is produced through a multi-step synthesis process that includes the protection of the piperidine nitrogen, followed by the introduction of the tert-butyl group and the formyl group. The final product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: : The major products formed from these reactions include various derivatives of the piperidine ring, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: : In organic chemistry, tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: : The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: : Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The piperidine ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate include other piperidine derivatives, such as piperidine-2-carboxylate and piperidine-2-carboxylic acid .
Uniqueness: : this compound is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its tert-butyl group provides steric protection, enhancing its stability and specificity in reactions.
Properties
IUPAC Name |
tert-butyl 2-formyl-2-prop-2-enylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-8-14(11-16)9-6-7-10-15(14)12(17)18-13(2,3)4/h5,11H,1,6-10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEKSSLYBZXPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1(CC=C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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